N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic diseases.
Mechanism of Action
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of the protein tyrosine phosphatase SHP-2. SHP-2 is involved in several signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting SHP-2, this compound can disrupt these signaling pathways, leading to a reduction in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. In immune cells, this compound can suppress the activity of T cells and B cells, leading to a reduction in inflammation. In metabolic tissues, this compound can improve insulin sensitivity and glucose metabolism, leading to a reduction in blood glucose levels.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for SHP-2. This allows researchers to study the specific effects of SHP-2 inhibition on various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other SHP-2 inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the study of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective SHP-2 inhibitors for use in therapeutic applications. Another direction is the investigation of the role of SHP-2 in other diseases, such as neurological disorders. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Synthesis Methods
The synthesis of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of tert-butylamine, 2-methoxybenzaldehyde, and p-toluenesulfonyl chloride to form the intermediate tert-butyl N-(2-methoxybenzyl)-p-toluenesulfonamide. This intermediate is then reacted with glycine to form the final product, this compound.
Scientific Research Applications
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including leukemia, breast, and lung cancer cells. In autoimmune disorders, this compound has been shown to suppress the activity of immune cells, leading to a reduction in inflammation. In metabolic diseases, this compound has been shown to improve insulin sensitivity and glucose metabolism.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(16-12-8-9-13-17(16)25-4)26(23,24)15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOUKRCDVNXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.